3'-Bromo-4'-hydroxybiphenyl-4-carboxylic acid
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Overview
Description
3’-Bromo-4’-hydroxybiphenyl-4-carboxylic acid is an organic compound with the molecular formula C13H9BrO3 It is a derivative of biphenyl, featuring a bromine atom and a hydroxyl group attached to the biphenyl structure, along with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-4’-hydroxybiphenyl-4-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents . Another method involves the bromination of 4’-hydroxybiphenyl-4-carboxylic acid using bromine or a brominating agent under controlled conditions .
Industrial Production Methods
Industrial production of 3’-Bromo-4’-hydroxybiphenyl-4-carboxylic acid often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, the use of continuous flow reactors can enhance the production efficiency by providing better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3’-Bromo-4’-hydroxybiphenyl-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Brominating Agents: Such as N-bromosuccinimide (NBS) for bromination reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions
Major Products Formed
Substitution Products: Various substituted biphenyl derivatives.
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols or aldehydes.
Scientific Research Applications
3’-Bromo-4’-hydroxybiphenyl-4-carboxylic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Utilized in the development of liquid crystalline polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Pharmaceutical Research: Explored as a building block for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3’-Bromo-4’-hydroxybiphenyl-4-carboxylic acid involves its interactions with various molecular targets. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4’-Hydroxybiphenyl-4-carboxylic acid: Lacks the bromine atom but has similar structural features.
3-Bromo-4-hydroxybenzaldehyde: Contains a bromine atom and hydroxyl group but differs in the position of the carboxylic acid group.
4-Bromo-4’-hydroxybiphenyl: Similar structure but lacks the carboxylic acid group.
Uniqueness
3’-Bromo-4’-hydroxybiphenyl-4-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group on the biphenyl structure.
Properties
CAS No. |
96462-88-3 |
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Molecular Formula |
C13H9BrO3 |
Molecular Weight |
293.11 g/mol |
IUPAC Name |
4-(3-bromo-4-hydroxyphenyl)benzoic acid |
InChI |
InChI=1S/C13H9BrO3/c14-11-7-10(5-6-12(11)15)8-1-3-9(4-2-8)13(16)17/h1-7,15H,(H,16,17) |
InChI Key |
NIIIGGWKOFVGBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)O)Br)C(=O)O |
Origin of Product |
United States |
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